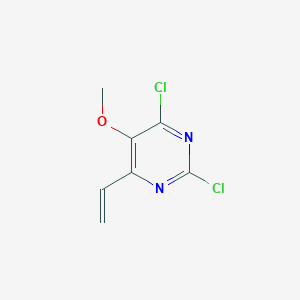

2,4-Dichloro-5-methoxy-6-vinylpyrimidine

货号 B8786463

分子量: 205.04 g/mol

InChI 键: UBOUJNVKCFPWEB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US09216958B2

Procedure details

2,6-Dichloro-5-methoxy-6-vinyl pyrimidine may be prepared using 2,6-dichloro-5-methoxy pyrimidine, which is commercially available. 2,6-Dichloro-5-methoxy pyrimidine (10 g, 56 mmol) was dissolved in THF (15 mL). The solution was added dropwise to vinyl magnesium bromide (60 mL of 1 M, 60 mmol) over approximately 15 minutes while keeping the temperature of the mixture below 30° C. by external cooling. Rapid, clean formation of a dihydro-vinyl pyrimidine intermediate (having a molar weight of 206 g/mol) was observed using GC-MS and HPLC. The mixture was stirred for approximately 3 h at room temperature. Conversion of greater than 95% was observed by GC/FID. The mixture was cooled to below 10° C. and treated in portions with citric acid (150 mL of 10% citric acid). It was then diluted with ethyl acetate (75 mL). The phases were separate and the organic phase extracted using ethyl acetate (1×50 mL). The organic phases were then combined and washed with saturated sodium chloride (1×50 mL), then dried, and evaporated to provide a crude dihydro intermediate. This material was dissolved in DCM (200 mL) and treated with manganese dioxide (10.4 g, 120 mmol) while stirred at room temperature. The rapid formation of 2,6-dichloro-5-methoy-4-vinyl pyrimidine (having a molar weight of 204 g/mol) was observed. After about 1 h, an additional amount of manganese dioxide (15 g) was added and the mixture stirred overnight. The manganese dioxide was removed by filtration through celite. The filtrate was washed with DCM and acetone. The filtrate was then concentrated by allowing the solvents to evaporate and purified by column chromatography using silica with a ramp of 0-10% ethyl acetate/hexane. This provided the title compound (approximately 500 mg, approximately 4% yield): mp 59-60° C.

Name

2,6-Dichloro-5-methoxy-6-vinyl pyrimidine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

dihydro-vinyl pyrimidine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

2,6-dichloro-5-methoy-4-vinyl pyrimidine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Yield

4%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[NH:3][C:4](Cl)([CH:10]=[CH2:11])[C:5]([O:8][CH3:9])=[CH:6][N:7]=1.[Cl:13]C1N=CC(OC)=C(Cl)N=1.C([Mg]Br)=C.C(N1C=CC=NC1)=C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.ClC1N=C(C=C)C(C=O)=C(Cl)N=1>C1COCC1.C(OCC)(=O)C.C(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[N:3]=[C:4]([CH:10]=[CH2:11])[C:5]([O:8][CH3:9])=[C:6]([Cl:13])[N:7]=1 |f:9.10.11|

|

Inputs

Step One

|

Name

|

2,6-Dichloro-5-methoxy-6-vinyl pyrimidine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1NC(C(=CN1)OC)(C=C)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

10.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[Mn+4]

|

Step Four

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[Mn+4]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=C(C=N1)OC)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=C(C=N1)OC)Cl

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)[Mg]Br

|

Step Eight

|

Name

|

dihydro-vinyl pyrimidine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)N1CN=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Ten

|

Name

|

2,6-dichloro-5-methoy-4-vinyl pyrimidine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=C(C(=N1)C=C)C=O)Cl

|

Step Eleven

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for approximately 3 h at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of the mixture below 30° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to below 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic phase extracted

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated sodium chloride (1×50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a crude dihydro intermediate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirred at room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After about 1 h

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The manganese dioxide was removed by filtration through celite

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was washed with DCM and acetone

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was then concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by column chromatography

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=C(C(=N1)C=C)OC)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 500 mg | |

| YIELD: PERCENTYIELD | 4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |